1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBRBAWLNPHJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst.
Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity and stability, making it valuable in synthetic organic chemistry.
Biology
The compound has been investigated for its potential role as an enzyme inhibitor or receptor modulator . Research indicates that imidazole derivatives can inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. Additionally, it has shown antiviral properties against viruses such as cowpox and ectromelia, with selectivity indices reflecting its efficacy .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects , particularly in anti-inflammatory and anticancer research. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.
Industry
The compound is utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. Its applications extend to the formulation of specialty chemicals used in various industrial processes.
Antiviral Activity Study
A study assessed the antiviral efficacy of derivatives of this compound against cowpox virus. The results indicated significant inhibition of viral replication at specific concentrations, suggesting potential for therapeutic development against viral infections .
Enzyme Inhibition Research
Research focusing on the inhibitory effects of this compound on cyclooxygenases demonstrated a dose-dependent response, highlighting its potential as an anti-inflammatory agent. The study provided insights into the biochemical pathways affected by the compound, reinforcing its relevance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Phenyl Groups
- 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic Acid Structure: Trifluoromethyl group at the meta position of the phenyl ring. Properties: Molecular weight 256.18 g/mol, predicted density 1.44 g/cm³, pKa ~5.16 .
Target Compound (4-Substituted) :
Substituent Variations: Trifluoromethyl vs. Other Groups
1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic Acid
Imidazole Ring Modifications: Carboxylic Acid Position
- 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic Acid Structure: Carboxylic acid at position 4 of the imidazole ring.
Data Tables
Table 1: Physicochemical Properties of Key Compounds
*Predicted values based on structural analogs.
Research Findings and Trends
- Synthetic Accessibility : The para-substituted trifluoromethylphenyl analogs are often synthesized via Ullmann coupling or Suzuki-Miyaura reactions, with yields influenced by substituent position .
- Drug Design : The –CF₃ group’s electron-withdrawing nature improves resistance to oxidative metabolism, a feature leveraged in protease inhibitors and kinase modulators .
- Solubility Challenges : Aliphatic analogs (e.g., trifluoroethyl derivatives) exhibit better aqueous solubility but lower thermal stability compared to aromatic counterparts .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and an imidazole ring. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.
- CAS Number : 1707361-69-0
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings often exhibit inhibitory effects on various enzymes. For instance, they may inhibit cyclooxygenases (COX), which are involved in inflammatory processes.
- Antiviral Activity : Research has indicated that derivatives of this compound demonstrate antiviral properties, particularly against viruses such as cowpox and ectromelia, with selectivity indices (SI) reflecting their efficacy .
Antiviral Activity
A study evaluating the antiviral potential of related compounds revealed that certain derivatives exhibited significant activity against cowpox virus, with an IC50 value of approximately 0.45 μM for the most potent derivative . The selectivity index (SI) values were also notable, indicating a favorable therapeutic window.
Anticancer Properties
Research has shown that related imidazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values for specific derivatives against human cancer cell lines, demonstrating their potential as anticancer agents. Table 1 summarizes the cytotoxicity data for selected compounds:
| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1f | Cowpox virus | 0.45 | 20 |
| 1e | Ectromelia virus | 0.35 | 46 |
| Ethyl derivative | HeLa cells | 321.97 | 919 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar imidazole derivatives have shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation pathways . The anti-inflammatory activity is often compared with established NSAIDs like celecoxib and indomethacin.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Inhibition of COX Enzymes : A derivative demonstrated potent inhibition of COX-1 and COX-2 enzymes with IC50 values significantly lower than those of traditional anti-inflammatory drugs .
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines showed that certain derivatives exhibited selective cytotoxicity, suggesting their potential for targeted cancer therapies .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid?
Methodological Answer:
- Reaction Conditions : Control temperature (e.g., reflux in ethanol at 80°C), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (monitored via TLC).
- Stepwise Synthesis : Formation of the imidazole ring via condensation of glyoxal derivatives with substituted anilines, followed by trifluoromethylphenyl group introduction via Suzuki coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use - and -NMR to identify proton and carbon environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm) .
- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and confirm trifluoromethyl-phenyl spatial orientation .
Q. How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test COX-1/COX-2 inhibition using fluorometric kits (e.g., IC determination via dose-response curves) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Data Interpretation : Compare selectivity indices (e.g., IC ratios between cancerous vs. non-cancerous cells) .
Q. What strategies address solubility challenges during biological testing?
Methodological Answer:
Q. How does this compound compare to structural analogs in terms of activity?
Methodological Answer:
- Key Analogs :
| Compound Name | Structural Difference | Activity Note |
|---|---|---|
| 1-Phenyl-imidazole-5-carboxylic | Lacks trifluoromethyl group | Lower metabolic stability |
| 4-Trifluoromethyl-benzoic acid | Lacks imidazole ring | Reduced enzyme affinity |
- Activity Trends : The trifluoromethyl group enhances lipophilicity and enzyme binding, while the imidazole ring enables π-π stacking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound's efficacy?
Methodological Answer:
- Modification Sites :
Q. How should contradictory data on biological activity be resolved?
Methodological Answer:
- Replication : Verify results across multiple cell lines (e.g., HeLa, A549) and assay conditions .
- Variable Control : Standardize cell passage numbers, serum concentrations, and incubation times .
- Mechanistic Studies : Use molecular docking to validate binding modes (e.g., AutoDock Vina with COX-2 crystal structures) .
Q. What computational approaches predict reactivity and stability?
Methodological Answer:
Q. What mechanisms underlie its potential as an enzyme inhibitor?
Methodological Answer:
- COX-2 Inhibition : The carboxylic acid group binds to Arg120, while the trifluoromethyl-phenyl moiety occupies the hydrophobic pocket .
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
